N-(2-ethyl-6-methylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide
Description
This compound belongs to the class of triazoloquinazoline-acetamide derivatives, characterized by a fused [1,2,4]triazolo[4,3-c]quinazolin-3-one core linked to an acetamide moiety substituted with a 2-ethyl-6-methylphenyl group. The ethyl and methyl substituents on the phenyl ring and triazoloquinazoline core may enhance lipophilicity and influence intermolecular interactions, as observed in structurally similar compounds .
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-4-15-9-5-7-13(2)18(15)23-17(27)11-26-21(28)25-12-22-19-14(3)8-6-10-16(19)20(25)24-26/h5-10,12H,4,11H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZRUGOBIXJGAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C(=O)N3C=NC4=C(C=CC=C4C3=N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-6-methylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide typically involves multiple steps. One common approach is to start with the preparation of the triazoloquinazoline core, followed by the introduction of the acetamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethyl-6-methylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(2-ethyl-6-methylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(2-ethyl-6-methylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide with key analogues reported in the literature, focusing on structural features, physicochemical properties, and synthetic approaches.
Triazolo/Triazinoquinazoline-Acetamides with Thiazole/Thiadiazole Moieties
Compounds such as N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(3-methyl-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamide (5.3) and N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(2-oxo-3-phenyl-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamide (5.4) () share the triazinoquinazoline core but differ in substituents and appended heterocycles. Key distinctions include:
- Substituent Effects : The methyl group in 5.3 versus the phenyl group in 5.4 significantly alters melting points (246–249°C vs. 271–273°C), likely due to increased molecular rigidity in the phenyl-substituted derivative .
- Spectral Data: The IR spectra of 5.3 and 5.4 show distinct carbonyl (C=O) stretches at 1,680–1,710 cm⁻¹, consistent with the triazinoquinazolinone core. NMR shifts for aromatic protons further differentiate their electronic environments .
Triazolo-Fused Heterocyclic Derivatives
- 2-[(6R)-4-(4-Chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl]-N-(4-hydroxyphenyl)acetamide (): This compound features a thieno-triazolo-diazepine core with a hydroxyphenyl acetamide group.
- 2-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)acetamide (): The pyrazine-triazolo hybrid core and phenoxyacetamide side chain contrast with the quinazoline-based target compound, highlighting the role of fused ring systems in modulating bioactivity .
Thiadiazole/Triazole-Acetamide Derivatives
Compounds like N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-3-phenyl-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamide (4.8) () demonstrate the impact of sulfur-containing heterocycles on physicochemical properties. For example:
- Synthetic Yields: Method A (89.4%) versus Method B (56.8%) for 4.9 underscores the sensitivity of triazinoquinazoline derivatives to reaction conditions .
- LC-MS Data : All derivatives in exhibit molecular ion peaks (e.g., m/z 576 for 4.8 ), aligning with calculated molecular weights, which validates their structural integrity .
Key Findings and Implications
Substituent-Driven Property Modulation :
- Alkyl/aryl groups on the triazoloquinazoline core influence melting points and solubility. For instance, phenyl substituents increase thermal stability compared to methyl groups .
- Thiol-containing side chains (e.g., in 4.8–4.10 ) may enhance metal-binding capacity, as suggested by their synthesis using ZnCl₂ .
Synthetic Optimization :
- Green chemistry approaches, such as click reactions using CuSO₄ and sodium ascorbate (), offer efficient routes for triazole-acetamide derivatives but may require adaptation for triazoloquinazoline systems .
Spectral Signatures :
- IR and NMR data consistently distinguish substituent effects. For example, the target compound’s ethyl-methylphenyl group would likely produce upfield shifts in ¹H-NMR compared to phenyl-substituted analogues .
Biological Activity
N-(2-ethyl-6-methylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H21N5O2 |
| Molecular Weight | 375.4 g/mol |
| CAS Number | 1207026-72-9 |
Biological Activity Overview
Research indicates that quinazoline derivatives, including the triazoloquinazoline class to which this compound belongs, exhibit a broad spectrum of biological activities. These include:
- Anticancer Activity : Quinazoline derivatives have been extensively studied for their potential as anticancer agents. For instance, compounds similar to this compound have shown effectiveness against various tumor cell lines (e.g., A549 lung cancer cells) .
- Antimicrobial Properties : Certain derivatives demonstrate promising antimicrobial activity against pathogenic bacteria and fungi. The incorporation of specific functional groups can enhance this activity .
- Anti-inflammatory Effects : Some studies suggest that quinazoline derivatives may inhibit inflammatory pathways and cytokine production, indicating potential for treating inflammatory diseases .
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of quinazoline derivatives:
Anticancer Studies
A series of novel quinazoline derivatives were evaluated for their cytotoxicity against various cancer cell lines. Notably:
- Compound 32 exhibited significant activity against the A549 cell line with an IC50 value indicating potent growth inhibition .
Antimicrobial Studies
Research on triazoloquinazolines has shown:
- Compounds with specific substitutions demonstrated MIC values ranging from 12.5 to 25 μg/ml against Escherichia coli, suggesting effective antimicrobial properties .
In Vivo Studies
In vivo studies are critical for understanding the pharmacokinetics and therapeutic potential of these compounds:
- Animal models have been used to assess the anti-inflammatory effects of quinazoline derivatives, showing reduced levels of pro-inflammatory cytokines after treatment .
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Kinases : Many quinazoline derivatives act as kinase inhibitors, targeting pathways crucial for cancer cell proliferation.
- Interaction with DNA : Some studies suggest that these compounds may interact with DNA or RNA synthesis pathways, leading to apoptosis in cancer cells.
- Modulation of Inflammatory Pathways : By inhibiting specific cytokine production and signaling pathways, these compounds may alleviate inflammation.
Q & A
Q. What are the established synthetic routes for N-(2-ethyl-6-methylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide?
The synthesis typically involves multi-step protocols starting with the construction of the triazoloquinazoline core. For example:
- Step 1 : Preparation of the quinazolinone intermediate via cyclization of nitroarenes using palladium-catalyzed reductive methods (e.g., formic acid derivatives as CO surrogates) .
- Step 2 : Functionalization of the quinazolinone with a substituted acetamide group via nucleophilic substitution or coupling reactions. Reaction conditions (e.g., dry acetone, K₂CO₃, room temperature) are critical to avoid side reactions .
- Step 3 : Final purification via column chromatography or crystallization from ethanol. Typical yields range from 2–39.5%, depending on substituent steric effects and reaction optimization .
Q. How is the structural integrity of this compound validated post-synthesis?
Analytical techniques include:
- 1H NMR : Characteristic peaks for the triazoloquinazoline core (e.g., aromatic protons at δ 7.2–8.5 ppm) and acetamide side chain (δ 2.1–2.5 ppm for methyl groups) .
- LC-MS : Confirmation of molecular weight (e.g., m/z 394–525 for related analogs) and purity (>95%) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values (e.g., ±0.5% deviation) .
Q. What preliminary biological activities have been reported for triazoloquinazoline derivatives?
Triazoloquinazolines exhibit:
- Antimicrobial Activity : MIC values in the range of 12.5–50 µg/mL against Gram-positive bacteria .
- Anticancer Potential : IC₅₀ values of 10–20 µM in breast cancer cell lines (e.g., MCF-7) via topoisomerase inhibition .
- Anti-inflammatory Effects : COX-2 selectivity ratios >10 in vitro .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the low yields (e.g., <40%) observed in triazoloquinazoline synthesis?
Strategies include:
- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes and improves yield by 15–20% .
- Catalyst Screening : Palladium/copper bimetallic systems enhance nitroarene cyclization efficiency .
- Solvent Optimization : Replacing acetone with DMF increases solubility of intermediates, reducing side-product formation .
Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values)?
- Dose-Response Reproducibility : Validate assays across multiple cell lines (e.g., MDA-MB-231 vs. MCF-7) under standardized conditions .
- Metabolic Stability Testing : Assess compound degradation in liver microsomes to explain variability in in vivo vs. in vitro results .
- Target Engagement Studies : Use SPR or fluorescence polarization to confirm direct binding to proposed targets (e.g., topoisomerases) .
Q. How can computational methods guide the design of analogs with enhanced pharmacokinetic properties?
- Molecular Docking : Predict binding affinity to targets like COX-2 or topoisomerase II using AutoDock Vina (e.g., docking scores ≤ -8.0 kcal/mol) .
- ADMET Prediction : Tools like SwissADME assess logP (<3), solubility (>50 µM), and CYP450 inhibition risks .
- QSAR Modeling : Correlate substituent electronegativity (e.g., fluorine at position 4) with improved BBB permeability .
Q. What are the key challenges in characterizing degradation products under accelerated stability conditions?
- LC-HRMS Identification : Detect and quantify hydrolytic byproducts (e.g., cleavage of the acetamide group at pH <3) .
- Forced Degradation Studies : Expose the compound to heat (40°C), light (UV), and oxidative stress (H₂O₂) to mimic real-world storage .
- Toxicological Profiling : Assess genotoxicity (Ames test) of degradation products to ensure safety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
